Bremazocine vs. U50488: Superior Potency at Presynaptic Kappa Receptors
In rat brain slice superfusion assays measuring inhibition of electrically-induced [3H]-dopamine release from the striatum, Bremazocine exhibits a higher pD2 value compared to the prototypical KOR agonist U50488. Bremazocine demonstrates a pD2 of 8.7, while U50488 has a pD2 of 7.1 [1]. This indicates that Bremazocine is approximately 40 times more potent than U50488 in this functional presynaptic KOR assay. In contrast, other KOR agonists like U69593 and ethylketocyclazocine have intermediate pD2 values (between 8.0 and 8.3).
| Evidence Dimension | Potency (pD2) at kappa-opioid receptors mediating inhibition of [3H]-dopamine release from rat striatal slices |
|---|---|
| Target Compound Data | pD2 = 8.7 |
| Comparator Or Baseline | U50488: pD2 = 7.1; U69593: pD2 = 8.0-8.3 |
| Quantified Difference | Bremazocine is approximately 40-fold more potent than U50488 (based on pD2 difference of 1.6 log units) |
| Conditions | Superfused rat brain striatal slices, electrically-evoked [3H]-dopamine release inhibition |
Why This Matters
For researchers designing ex vivo or in vitro experiments, Bremazocine allows for the use of lower concentrations to achieve maximal KOR-mediated presynaptic inhibition, which may reduce the risk of off-target effects or compound solubility issues associated with higher concentrations of other KOR agonists like U50488.
- [1] Mulder AH, Schoffelmeer AN, Hogenboom F, Wardeh G. Pharmacological profile of various kappa-agonists at kappa-, mu- and delta-opioid receptors mediating presynaptic inhibition of neurotransmitter release in the rat brain. Br J Pharmacol. 1991 Feb;102(2):518-22. doi: 10.1111/j.1476-5381.1991.tb12203.x. PMID: 1849771; PMCID: PMC1918010. View Source
